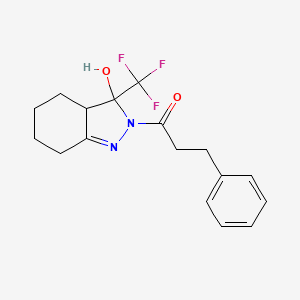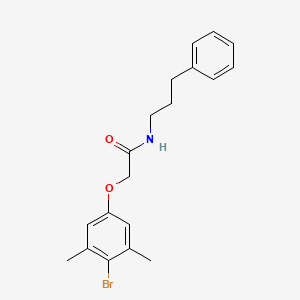
2-(3-phenylpropanoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-phenylpropanoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a unique chemical structure and possesses several potential applications in various fields of study.
Mécanisme D'action
The mechanism of action of 2-(3-phenylpropanoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is not fully understood. However, studies have suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound may act on the dopamine and acetylcholine receptors in the brain, which are involved in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-phenylpropanoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. Additionally, this compound has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-phenylpropanoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol in lab experiments is its potential as a therapeutic agent for various diseases. This compound has also been shown to have low toxicity, making it a safer option for research. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions related to the study of 2-(3-phenylpropanoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Further research is also needed to explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy.
Conclusion:
In conclusion, 2-(3-phenylpropanoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a synthetic compound with several potential applications in scientific research. This compound has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various fields of study.
Méthodes De Synthèse
The synthesis of 2-(3-phenylpropanoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol involves the reaction of 3-phenylpropanoic acid, trifluoromethyl ketone, and hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of the desired compound. The synthesis method is a crucial aspect of this compound as it determines the purity and yield of the final product.
Applications De Recherche Scientifique
2-(3-phenylpropanoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has several potential applications in scientific research. This compound has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)16(24)13-8-4-5-9-14(13)21-22(16)15(23)11-10-12-6-2-1-3-7-12/h1-3,6-7,13,24H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUFLJBWJXJVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B4892583.png)
![1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4892586.png)
![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4892591.png)

![1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4892613.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4892620.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4892634.png)
![5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)
